molecular formula C21H24N4O3 B5531810 N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5531810
M. Wt: 380.4 g/mol
InChI Key: XGENUJBETQZYCA-ZVHZXABRSA-N
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Description

N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:

    Condensation Reaction: The aldehyde or ketone reacts with the primary amine to form the Schiff base.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Automated Synthesis: Utilizing automated systems to control reaction conditions precisely, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde or ketone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or triazole groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, tetrahydrofuran.

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Primary amine and aldehyde or ketone.

    Substitution Products: Compounds with substituted phenyl or triazole groups.

Scientific Research Applications

N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including:

    Competitive Inhibition: The compound competes with the natural substrate for binding to the active site of the enzyme.

    Non-competitive Inhibition: The compound binds to an allosteric site, altering the enzyme’s conformation and reducing its activity.

Comparison with Similar Compounds

N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine can be compared with other Schiff bases and triazole derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting chemical behavior.

Properties

IUPAC Name

(E)-1-[4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-17-3-6-21(13-18(17)2)28-12-10-26-9-11-27-20-7-4-19(5-8-20)14-24-25-15-22-23-16-25/h3-8,13-16H,9-12H2,1-2H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGENUJBETQZYCA-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=NN3C=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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